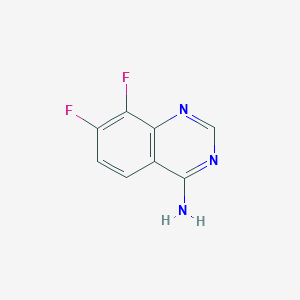

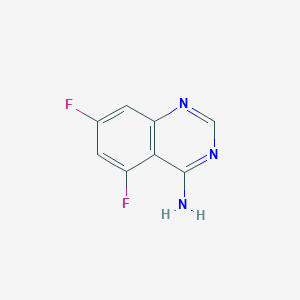

5,7-Difluoroquinazolin-4-amine

Overview

Description

5,7-Difluoroquinazolin-4-amine is an organic compound with the molecular formula C8H5F2N3 . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of 5,7-Difluoroquinazolin-4-amine is represented by the InChI code: 1S/C8H5F2N3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H, (H2,11,12,13) . The molecular weight of this compound is 181.14 .Physical And Chemical Properties Analysis

5,7-Difluoroquinazolin-4-amine is a powder at room temperature . It has a molecular weight of 181.14 .Scientific Research Applications

- 5,7-Difluoroquinazolin-4-amine exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell proliferation and induces apoptosis, making it a potential candidate for cancer therapy .

- The compound has been investigated as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways, and inhibiting specific kinases can modulate disease processes. 5,7-Difluoroquinazolin-4-amine may selectively target kinases involved in diseases like inflammation, neurodegenerative disorders, and cancer .

- Inflammation contributes to various diseases, including autoimmune conditions. Preliminary studies suggest that 5,7-Difluoroquinazolin-4-amine possesses anti-inflammatory properties. Researchers are exploring its potential as a novel anti-inflammatory agent .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies indicate that 5,7-Difluoroquinazolin-4-amine may protect neurons from oxidative stress and neurotoxicity. Further investigations are needed to validate its neuroprotective potential .

- Viral infections remain a global health concern. Researchers have evaluated 5,7-Difluoroquinazolin-4-amine for its antiviral effects against specific viruses. It may interfere with viral replication or entry, making it a candidate for antiviral drug development.

- Medicinal chemists use 5,7-Difluoroquinazolin-4-amine as a scaffold for designing novel compounds. By modifying its structure, they aim to enhance its pharmacological properties, such as bioavailability, selectivity, and potency. Rational drug design studies are ongoing .

Anticancer Agents

Kinase Inhibitors

Anti-Inflammatory Agents

Neuroprotective Effects

Antiviral Activity

Drug Design and Optimization

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as diphenylmethanes . These compounds contain a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the cellular environment .

Pharmacokinetics

The compound’s impact on bioavailability is also currently unknown .

properties

IUPAC Name |

5,7-difluoroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFDGPMNPMSMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CN=C2N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoroquinazolin-4-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

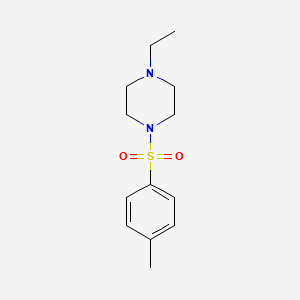

![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)

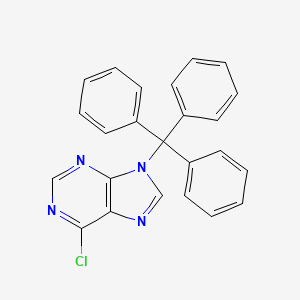

![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)

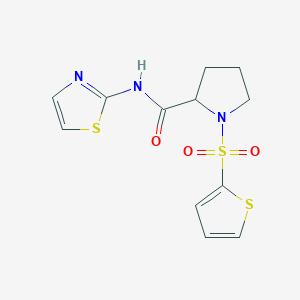

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)

![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)